molecular formula C20H16BrFN2O4 B2756786 Ethyl 1-(3-bromophenyl)-4-((4-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-03-3

Ethyl 1-(3-bromophenyl)-4-((4-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2756786
CAS No.: 899960-03-3
M. Wt: 447.26
InChI Key: PDZHOJPKUNILJW-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 3-bromophenyl group at position 1 and a 4-fluorobenzyloxy substituent at position 4. The ethyl ester at position 3 contributes to its lipophilicity, while the bromine and fluorine substituents introduce steric bulk and electronic effects.

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4/c1-2-27-20(26)19-17(28-12-13-6-8-15(22)9-7-13)11-18(25)24(23-19)16-5-3-4-14(21)10-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHOJPKUNILJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)F)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-bromophenyl)-4-((4-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is C19H16BrFN2O5C_{19}H_{16}BrFN_2O_5 with a molecular weight of approximately 447.26 g/mol. The presence of bromine and fluorine substituents contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Compounds in the dihydropyridazine class have been reported to possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : Similar structures have shown efficacy against cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant capabilities, protecting cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may interact with GPCRs, which play crucial roles in cellular signaling pathways. Activation or inhibition of these receptors can lead to diverse physiological responses.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, contributing to its potential therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesReported Biological Activity
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateDihydropyridine structureAntimicrobial
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylateQuinoline coreAnticancer
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazineHydroxy group additionAntioxidant

This table illustrates that while there are similarities among these compounds, the unique combination of halogenated phenolic groups in this compound may confer distinct biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds. For instance:

  • Antimicrobial Studies : A study demonstrated that derivatives of dihydropyridazine exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
  • Cytotoxicity Tests : Research on similar compounds has shown cytotoxic effects on various cancer cell lines, indicating that this compound may also be effective in targeting cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., nitro in 12g: 40% yield) generally correlate with lower yields compared to electron-donating groups (e.g., hydroxyl in 12d: 95% yield) . The target compound’s 3-bromophenyl group (moderately electron-withdrawing) may result in yields between 50–70%, assuming synthetic conditions similar to .

Melting Points :

  • Bulky substituents (e.g., trifluoromethyl in 12c: 106–110°C) reduce melting points compared to polar groups (e.g., hydroxyl in 12d: 220–223°C). The target compound’s 4-fluorobenzyloxy group (moderate polarity) may result in a melting point range of 150–180°C.

The 4-fluorobenzyloxy group introduces a para-fluorine atom, which may enhance metabolic stability compared to non-fluorinated analogs like 12e .

Biological Activity Trends: In , pyridazine derivatives were evaluated as adenosine A1 receptor modulators. The target compound’s bromine and fluorine substituents may enhance receptor binding compared to chlorine or methoxy analogs due to improved hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 1-(3-bromophenyl)-4-((4-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introduction of the 4-fluorobenzyloxy group via reaction of a hydroxyl precursor with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclocondensation : Formation of the dihydropyridazine core using Hantzsch-type reactions, where ethyl acetoacetate reacts with a bromophenyl-substituted hydrazine derivative .
  • Optimization : Reaction conditions (temperature: 60–80°C; solvent: ethanol or DMF) must be tightly controlled to achieve yields >70% and purity >95% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorobenzyloxy protons at δ 4.8–5.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.2) .
  • Infrared Spectroscopy (IR) : Identifies ester C=O (1720–1740 cm⁻¹) and pyridazine C=O (1680–1700 cm⁻¹) .

Q. What are the fundamental physicochemical properties relevant to its solubility and stability?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (logP ~3.5); requires DMSO or ethanol for dissolution in biological assays .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound, and what substituent modifications are most impactful?

  • Methodological Answer :

  • Substituent Variation : Replace 3-bromophenyl with 4-fluorophenyl to assess halogen effects on target binding .
  • Functional Group Swaps : Substitute the ethyl ester with a methyl group to evaluate steric effects on reactivity .
  • Biological Testing : Compare IC₅₀ values against kinase targets (e.g., EGFR) to quantify SAR trends .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : The 4-fluorobenzyloxy group acts as a leaving group in SN2 reactions, facilitated by electron-withdrawing fluorine .
  • Oxidation : The dihydropyridazine core undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form aromatic pyridazines .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to track oxygen transfer during ester hydrolysis .

Q. How can synthesis be optimized for scalability while adhering to green chemistry principles?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis : Employ Pd/C or enzyme-mediated catalysis to reduce reaction steps and waste .
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce energy use .

Q. What computational strategies are effective for predicting its binding modes with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Train models with datasets of pyridazine derivatives to predict bioactivity .

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